4-Hydroxy-2-phenylbutanoic acid

Overview

Description

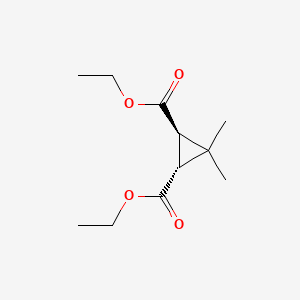

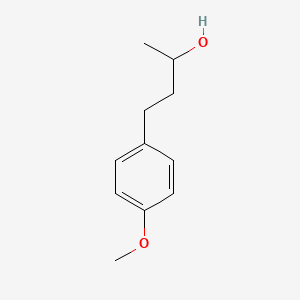

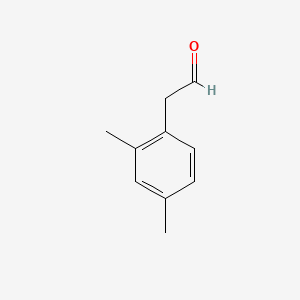

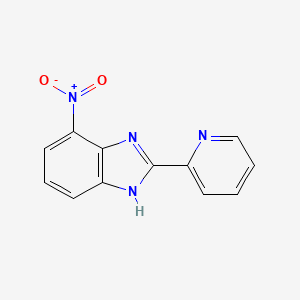

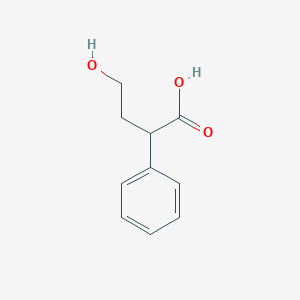

4-Hydroxy-2-phenylbutanoic acid is a compound that is useful as a starting substance for the synthesis of angiotensin-converting enzyme-inhibiting pharmaceuticals . It is a monocarboxylic acid and a derivative of butyric acid substituted with a phenyl group . Its molecular formula is C10H12O3 .

Synthesis Analysis

The asymmetric reduction of 2-oxo-4-phenylbutanoic acid (OPBA) by oxidoreductases is an efficient approach for its synthesis . A novel biocatalytic approach for asymmetric synthesis of R-HPBA using recombinant Pichia pastoris expressing the Tyr52Leu variant of d-lactate dehydrogenase (d-LDH) from Lactobacillus plantarum has been reported . The recombinant yeast cells showed impressive catalytic activity at a high concentration of NaOPBA (380 mM, 76 g/L) and achieved full conversion starting with 40 g/L NaOPBA or even at higher concentration .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H12O3 . The average mass is 180.201 Da and the monoisotopic mass is 180.078644 Da .Scientific Research Applications

Potential Therapeutic Agent for Hyperphagia and Obesity

Research has demonstrated that certain derivatives related to 4-Hydroxy-2-phenylbutanoic acid, such as 2-buten-4-olide, can significantly reduce food intake in rats by altering meal patterns without affecting drinking patterns or locomotor activity. This suggests potential applications of these derivatives as therapeutic agents for conditions like hyperphagia and obesity (Plata-salamán, Oomura, & Shimizu, 1986).

Neuroprotection in Cerebral Ischemia

Sodium 4-phenylbutyrate, a compound closely related to this compound, has shown neuroprotective effects in models of cerebral ischemic injury. It attenuates infarction volume, reduces apoptosis, and improves neurological status, suggesting its utility in treating cerebral ischemia and potentially stroke (Qi et al., 2004).

Selective Estrogen Receptor Modulator Activity

Studies have identified compounds like 4-[1-(4-hydroxyphenyl)-2-phenylbuten-1-yl]phenoxy-n-butyric acid as potential selective estrogen receptor modulators (SERMs), exhibiting both antagonist and partial agonist effects in estrogen-responsive cells. This highlights the potential of this compound derivatives in the development of therapies for conditions responsive to estrogen modulation (Rubin et al., 2002).

Influence on Secretin Release and Pancreatic Function

Research involving 1-Phenyl-1-hydroxy-N-pentane, a synthetic derivative related to this compound, has shown significant effects on the release of secretin and pancreatic secretion in both dogs and humans. This suggests the potential for derivatives of this compound in influencing gastrointestinal hormones and pancreatic function, which could have implications for digestive health treatments (Chey et al., 1983).

Safety and Hazards

The safety data sheet for a similar compound, ®-(-)-2-Hydroxy-4-phenylbutyric acid, advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name |

4-hydroxy-2-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-7-6-9(10(12)13)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHCLRGIMQKYPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80306416 | |

| Record name | 4-hydroxy-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6837-26-9 | |

| Record name | α-(2-Hydroxyethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6837-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 176157 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006837269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC176157 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hydroxy-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.